

Application Note: NMR Spectroscopic Characterization of Ethyl 5-oxo-5-(2-pyridyl)valerate

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Compound of Interest

Compound Name: *Ethyl 5-oxo-5-(2-pyridyl)valerate*

Cat. No.: B1327839

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Abstract

This application note details the comprehensive nuclear magnetic resonance (NMR) characterization of **Ethyl 5-oxo-5-(2-pyridyl)valerate**, a key intermediate in pharmaceutical synthesis. We present complete proton (¹H) and carbon-13 (¹³C) NMR spectral assignments, supported by two-dimensional correlation spectroscopy (2D-COSY and HSQC). The data presented herein provides a definitive reference for the structural elucidation and purity assessment of this compound, which is of significant interest to researchers in medicinal chemistry and drug development.

Introduction

Ethyl 5-oxo-5-(2-pyridyl)valerate is a bifunctional molecule incorporating a pyridine ring, a ketone, and an ethyl ester. These functionalities make it a versatile building block for the synthesis of a wide range of biologically active compounds. Accurate and unambiguous structural characterization is paramount for its use in multi-step synthetic pathways. This note provides a detailed protocol and spectral analysis using one- and two-dimensional NMR techniques to fully characterize the molecule's structure.

Chemical Structure

Chemical Structure of Ethyl 5-oxo-5-(2-pyridyl)valerate

Figure 1: Chemical Structure of **Ethyl 5-oxo-5-(2-pyridyl)valerate**.

Experimental Protocols

1. Sample Preparation:

A 10 mg sample of **Ethyl 5-oxo-5-(2-pyridyl)valerate** was dissolved in 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

2. NMR Data Acquisition:

All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.

- ^1H NMR: A standard single-pulse experiment was performed with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. A total of 16 scans were accumulated.
- ^{13}C NMR: A proton-decoupled pulse program was used with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans were accumulated.
- 2D-COSY: The gradient-enhanced COSY experiment was performed with a spectral width of 12 ppm in both dimensions. 256 increments were collected in the indirect dimension with 8 scans per increment.
- 2D-HSQC: The gradient-enhanced HSQC experiment was optimized for a one-bond $^1\text{J}(\text{C},\text{H})$ coupling of 145 Hz. The spectral width was 12 ppm in the proton dimension and 180 ppm in the carbon dimension. 256 increments were collected in the indirect dimension with 16 scans per increment.

Results and Discussion

The ^1H and ^{13}C NMR spectra of **Ethyl 5-oxo-5-(2-pyridyl)valerate** were fully assigned using a combination of 1D and 2D NMR experiments. The chemical shifts are reported in parts per million (ppm) relative to TMS.

^1H NMR Spectral Data

Proton Label	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-6'	8.68	ddd	4.8, 1.8, 0.9	1H
H-3'	8.05	dt	7.8, 1.1	1H
H-4'	7.85	td	7.7, 1.8	1H
H-5'	7.45	ddd	7.6, 4.8, 1.2	1H
H-a	4.15	q	7.1	2H
H-4	3.20	t	7.2	2H
H-2	2.45	t	7.3	2H
H-3	2.10	p	7.2	2H
H-b	1.25	t	7.1	3H

¹³C NMR Spectral Data

Carbon Label	Chemical Shift (ppm)
C-5	200.1
C-1	173.0
C-2'	153.5
C-6'	149.0
C-4'	137.0
C-3'	127.2
C-5'	122.0
C-a	60.5
C-4	38.0
C-2	33.5
C-3	20.0
C-b	14.2

Spectral Interpretation:

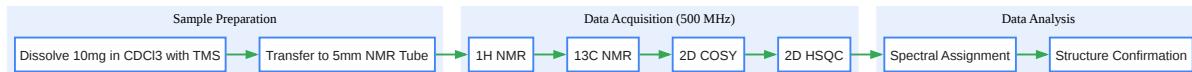
The ^1H NMR spectrum shows four distinct signals in the aromatic region (7.45-8.68 ppm), characteristic of a substituted pyridine ring. The downfield triplet at 3.20 ppm (H-4) is indicative of a methylene group adjacent to the ketone. The ethyl ester group is confirmed by the quartet at 4.15 ppm (H-a) and the triplet at 1.25 ppm (H-b). The remaining two triplets at 2.45 ppm (H-2) and a pentet at 2.10 ppm (H-3) correspond to the other two methylene groups in the aliphatic chain.

The ^{13}C NMR spectrum displays a signal at 200.1 ppm, which is characteristic of a ketone carbonyl (C-5). The ester carbonyl (C-1) is observed at 173.0 ppm. The five signals in the aromatic region and the remaining aliphatic signals are consistent with the proposed structure.

The COSY spectrum confirmed the proton-proton coupling network within the aliphatic chain (H-2, H-3, H-4) and the ethyl group (H-a, H-b), as well as the couplings between the protons on

the pyridine ring. The HSQC spectrum correlated each proton to its directly attached carbon, confirming the assignments made from the 1D spectra.

Visualizations



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Caption: Experimental workflow from sample preparation to structural confirmation.



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